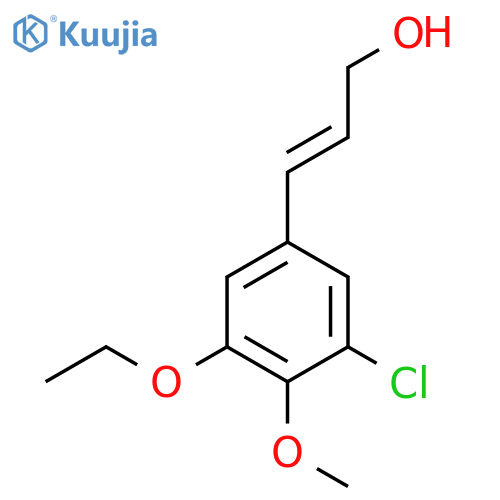

Cas no 1563438-23-2 (3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-ol)

1563438-23-2 structure

商品名:3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-ol

3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-ol

- 1563438-23-2

- EN300-1966525

-

- インチ: 1S/C12H15ClO3/c1-3-16-11-8-9(5-4-6-14)7-10(13)12(11)15-2/h4-5,7-8,14H,3,6H2,1-2H3/b5-4+

- InChIKey: VBBOGEJUQKPKSM-SNAWJCMRSA-N

- ほほえんだ: ClC1=CC(/C=C/CO)=CC(=C1OC)OCC

計算された属性

- せいみつぶんしりょう: 242.0709720g/mol

- どういたいしつりょう: 242.0709720g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 220

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.7Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1966525-10.0g |

3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-ol |

1563438-23-2 | 10g |

$3746.0 | 2023-06-03 | ||

| Enamine | EN300-1966525-0.5g |

3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-ol |

1563438-23-2 | 0.5g |

$603.0 | 2023-09-17 | ||

| Enamine | EN300-1966525-0.1g |

3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-ol |

1563438-23-2 | 0.1g |

$553.0 | 2023-09-17 | ||

| Enamine | EN300-1966525-10g |

3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-ol |

1563438-23-2 | 10g |

$2701.0 | 2023-09-17 | ||

| Enamine | EN300-1966525-1g |

3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-ol |

1563438-23-2 | 1g |

$628.0 | 2023-09-17 | ||

| Enamine | EN300-1966525-2.5g |

3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-ol |

1563438-23-2 | 2.5g |

$1230.0 | 2023-09-17 | ||

| Enamine | EN300-1966525-1.0g |

3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-ol |

1563438-23-2 | 1g |

$871.0 | 2023-06-03 | ||

| Enamine | EN300-1966525-5g |

3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-ol |

1563438-23-2 | 5g |

$1821.0 | 2023-09-17 | ||

| Enamine | EN300-1966525-0.25g |

3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-ol |

1563438-23-2 | 0.25g |

$579.0 | 2023-09-17 | ||

| Enamine | EN300-1966525-5.0g |

3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-ol |

1563438-23-2 | 5g |

$2525.0 | 2023-06-03 |

3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-ol 関連文献

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

1563438-23-2 (3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-ol) 関連製品

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量